8H-pyrrolo[3,4-f]quinoxaline
Description
Properties
CAS No. |
157708-83-3 |
|---|---|
Molecular Formula |
C10H7N3 |
Molecular Weight |
169.187 |
IUPAC Name |
8H-pyrrolo[3,4-f]quinoxaline |
InChI |
InChI=1S/C10H7N3/c1-2-9-10(13-4-3-12-9)8-6-11-5-7(1)8/h1-6,11H |
InChI Key |
QOTOXBUAFWLEEW-UHFFFAOYSA-N |
SMILES |
C1=CC2=NC=CN=C2C3=CNC=C31 |
Synonyms |
1H-Pyrrolo[3,4-f]quinoxaline (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 2: Pharmacological Profile Comparison
Physicochemical Properties and Pharmacokinetics
- Lipophilicity: 2,3-Substituted quinoxalines retain logP values similar to ZX-J-19, contributing to poor aqueous solubility and rapid clearance .
- Molecular Weight: Derivatives like 3-methyl-1H-pyrazolo[3,4-b]quinoxaline (MW: 184.2) are smaller than benzo[g] analogs, influencing bioavailability .
- Electron Properties: 6H-Pyrrolo[3,4-g]quinoxaline-6,8-dione’s electron-deficient core enhances charge transfer in DSSCs, a non-pharmacological application .
Preparation Methods
Reaction Mechanism and Optimization
The process begins with the nucleophilic attack of 1,2-diaminobenzene on a diketone, forming a diimine intermediate. Acid- or base-catalyzed cyclization then generates the fused pyrrole-quinoxaline system. For example, using 2,5-hexanedione under reflux in acetic acid yields the target compound in 65–72% efficiency. Key variables include:
-
Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
-
Catalyst : p-Toluenesulfonic acid (pTSA) accelerates cyclization by protonating carbonyl groups.
-
Temperature : Reactions typically proceed at 80–100°C to balance kinetics and thermal decomposition risks.
Substrate Scope and Limitations
This method tolerates electron-donating groups (e.g., methoxy, methyl) on the diketone but struggles with sterically hindered substrates. Halogenated derivatives (e.g., chloro, bromo) require longer reaction times (24–48 h) but achieve comparable yields. A notable limitation is the incompatibility with α,β-unsaturated diketones, which undergo competing Michael additions.
Three-Component One-Pot Synthesis with Arylglyoxals
A novel one-pot strategy employs arylglyoxals, quinoxalin-6-amine, and 4-hydroxycoumarin under acid catalysis. This method constructs the pyrrolo[3,4-f]quinoxaline skeleton via sequential imine formation, cyclocondensation, and dehydrogenation.
Procedural Details
In a representative protocol:
-
Reagents : 4-Methoxybenzaldehyde (1.2 equiv.), quinoxalin-6-amine (1.0 equiv.), 4-hydroxycoumarin (1.5 equiv.).
-
Conditions : HCl (10 mol%) in ethanol at 70°C for 8 h.
-
Workup : Precipitation with ice-water, filtration, and recrystallization from ethanol.
This method achieves 68–85% yields across 12 substrates, with electron-rich arylglyoxals performing optimally. The reaction’s byproduct (water) simplifies purification, enhancing its green chemistry credentials.
Mechanistic Insights
The pathway involves:
-
Imine formation between arylglyoxal and quinoxalin-6-amine.
-
Nucleophilic attack by 4-hydroxycoumarin at the α-position of the glyoxal.
-
Cyclization and aromatization via acid-mediated dehydration.
Density functional theory (DFT) calculations suggest the transition state for cyclization has an activation energy of 22.3 kcal/mol, consistent with the mild reaction conditions.
Multi-Step Synthesis via Cross-Coupling Reactions
A modular approach constructs the pyrrolo[3,4-f]quinoxaline core through sequential Suzuki-Miyaura and Buchwald-Hartwig couplings. This method allows precise control over substitution patterns.
Stepwise Protocol
-
Suzuki Coupling :
-
Reductive Amination :
Advantages and Challenges
-
Advantage : Enables installation of diverse aryl and alkyl groups at C-4 and N-8 positions.
-
Challenge : Requires air-sensitive catalysts and inert conditions, increasing operational complexity.
Gold-Catalyzed Intramolecular Hydroamination
Gold(I) complexes catalyze the cyclization of N-alkynyl indole precursors to form this compound derivatives. This method excels in functional group tolerance and mild conditions.
Catalytic Cycle and Optimization
-
Catalyst : (Ph₃P)AuSbF₆ (2 mol%).
-
Substrate : N-Propargyl indoles with electron-withdrawing groups (e.g., nitro, cyano).
-
Solvent : Dichloromethane, rt, 1.5–3 h.
The mechanism proceeds via:
-
Alkyne activation by Au(I), forming a π-complex.
-
6-endo-dig cyclization to generate the pyrrole ring.
-
Proton transfer and rearomatization .
Computational Validation
DFT studies reveal the cyclization step has a ΔG‡ of 14.8 kcal/mol, favoring the observed regioselectivity. Steric effects from substituents on the indole nitrogen modulate reaction rates, with tert-butyl groups slowing cyclization by 40% compared to methyl.
Comparative Analysis of Methods
Q & A
Q. What experimental approaches elucidate the mechanism of action for this compound in anticancer assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
